molecular formula C16H21NO5 B12911026 diethyl 1,3-dimethyl-4-oxo-6,7-dihydro-5H-indole-2,5-dicarboxylate CAS No. 84990-25-0

diethyl 1,3-dimethyl-4-oxo-6,7-dihydro-5H-indole-2,5-dicarboxylate

Cat. No.: B12911026
CAS No.: 84990-25-0
M. Wt: 307.34 g/mol
InChI Key: JJKMUUTZCNPDAE-UHFFFAOYSA-N
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Description

Diethyl 1,3-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of Diethyl 1,3-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-diazopyrrolidones with dimethyl ester of acetylenedicarboxylic acid can lead to the formation of tetrahydropyrazolo derivatives, which can be further modified to obtain the desired indole derivative . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as adjusting temperature, solvent, and catalyst concentrations.

Chemical Reactions Analysis

Diethyl 1,3-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Diethyl 1,3-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 1,3-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Diethyl 1,3-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral properties.

    4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral activity. The uniqueness of Diethyl 1,3-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate lies in its specific chemical structure and the resulting biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

84990-25-0

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

diethyl 1,3-dimethyl-4-oxo-6,7-dihydro-5H-indole-2,5-dicarboxylate

InChI

InChI=1S/C16H21NO5/c1-5-21-15(19)10-7-8-11-12(14(10)18)9(3)13(17(11)4)16(20)22-6-2/h10H,5-8H2,1-4H3

InChI Key

JJKMUUTZCNPDAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2=C(C1=O)C(=C(N2C)C(=O)OCC)C

Origin of Product

United States

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